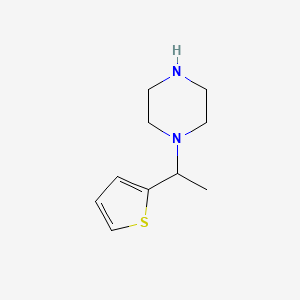

1-(1-Thiophen-2-ylethyl)piperazine

説明

1-(1-Thiophen-2-ylethyl)piperazine is a piperazine derivative featuring a thiophene ring linked via an ethyl group to the piperazine core. This compound belongs to the broader class of thienylmethyl/ethylpiperazines, which are notable for their structural versatility and applications in medicinal chemistry and materials science. Limited safety data classify it as an irritant, necessitating careful handling .

特性

IUPAC Name |

1-(1-thiophen-2-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-9(10-3-2-8-13-10)12-6-4-11-5-7-12/h2-3,8-9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNYFCJKJIBFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Piperazine compounds, which 1-(1-thiophen-2-ylethyl)piperazine is a derivative of, are known to act as gaba receptor agonists. GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism. This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might interact with its targets in a similar manner.

Biochemical Pathways

One study mentions the discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. Phosphoglycerate dehydrogenase (PHGDH) controls flux through the biosynthetic pathway for the amino acid serine. This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might affect similar pathways.

Pharmacokinetics

Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation. This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might have similar pharmacokinetic properties.

Result of Action

Piperazine compounds are known to paralyze parasites, allowing the host body to easily remove or expel the invading organism. This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might have similar effects.

生化学分析

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative.

Cellular Effects

Some piperazine derivatives have been found to have cytotoxic effects on cancer cells. These compounds can induce apoptosis, a form of programmed cell death, in cancer cells.

Molecular Mechanism

Piperazine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Some piperazine derivatives have been found to have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Some piperazine compounds have been found to have dose-dependent effects in animal models.

Metabolic Pathways

Piperazine compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors.

Transport and Distribution

Piperazine compounds are known to interact with various transporters and binding proteins.

生物活性

1-(1-Thiophen-2-ylethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(1-Thiophen-2-ylethyl)piperazine has the following chemical structure:

- Molecular Formula : C₁₁H₁₄N₂S

- CAS Number : 521263-96-7

This compound features a piperazine ring substituted with a thiophene moiety, which is known to enhance biological activity by improving lipophilicity and receptor binding affinity.

Antipsychotic Potential

Research has indicated that derivatives of piperazine, including 1-(1-Thiophen-2-ylethyl)piperazine, may exhibit antipsychotic properties. A study highlighted that compounds with similar structures showed affinity for dopamine D2 and serotonin 5-HT1A receptors, suggesting a potential for treating psychotic disorders without the common side effects associated with traditional antipsychotics .

Table 1: Receptor Binding Affinity

| Compound | D2 Receptor Affinity (IC50) | 5-HT1A Receptor Affinity (IC50) |

|---|---|---|

| 1-(1-Thiophen-2-ylethyl)piperazine | Not specified | 0.07 nM |

| Pyrrole derivative | Not specified | Varies |

Antimicrobial Activity

Thiophene derivatives have been reported to possess significant antimicrobial properties. In silico studies have shown that thiophene-containing compounds can inhibit various pathogens, including bacteria and fungi. The mechanism often involves interaction with key enzymes or cellular pathways critical for pathogen survival .

The biological activity of 1-(1-Thiophen-2-ylethyl)piperazine can be attributed to its ability to interact with specific molecular targets:

- Receptor Interaction : The compound's binding to serotonin and dopamine receptors suggests a multifaceted mechanism that could modulate neurotransmitter systems involved in mood regulation and psychotic symptoms.

- Enzyme Inhibition : Similar thiophene derivatives have been shown to inhibit enzymes such as Trypanothione reductase, which is critical in the survival of certain pathogens like Trypanosoma brucei .

Study on Antipsychotic Activity

In a study evaluating the antipsychotic potential of various piperazine derivatives, 1-(1-Thiophen-2-ylethyl)piperazine was found to maintain a balance between receptor affinity and side effects. The study concluded that modifications leading to increased 5-HT1A receptor binding could enhance therapeutic efficacy while reducing extrapyramidal side effects commonly seen with D2 antagonists .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiophene derivatives demonstrated that compounds similar to 1-(1-Thiophen-2-ylethyl)piperazine exhibited potent activity against Staphylococcus aureus and other resistant strains. The study utilized both in vitro assays and molecular docking simulations to confirm binding interactions with bacterial enzymes .

科学的研究の応用

Antipsychotic Potential

Research has indicated that piperazine derivatives, including 1-(1-Thiophen-2-ylethyl)piperazine, may exhibit antipsychotic properties. A study highlighted the modification of piperazine structures to enhance stability and receptor affinity, particularly for serotonin receptors. The compound demonstrated significant binding affinity for the 5-HT1A receptor, suggesting potential use in treating disorders such as schizophrenia and major depressive disorder .

Antimicrobial Activity

Recent investigations into the antibacterial properties of piperazine derivatives have shown promise. Specifically, compounds similar to 1-(1-Thiophen-2-ylethyl)piperazine have been evaluated for their effectiveness against various bacterial strains. A notable study reported that certain piperazine derivatives exhibited inhibitory effects on bacterial growth, indicating their potential as antibacterial agents .

Detection in Biological Samples

The detection of piperazine derivatives in biological matrices has been an area of active research, particularly concerning their use as recreational drugs. A rapid method utilizing liquid chromatography-mass spectrometry (LC-MS) has been developed to identify these compounds in blood and urine samples, reflecting their relevance in toxicology and forensic science . This method could be crucial for monitoring drug abuse and understanding the pharmacokinetics of these substances.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 1-(1-Thiophen-2-ylethyl)piperazine and its biological activity is vital for drug development. Structure-activity relationship (SAR) studies have shown that modifications to the thiophene ring or the piperazine moiety can significantly alter receptor binding profiles and biological efficacy.

| Modification | Effect on Activity |

|---|---|

| Replacement of thiophene | Enhanced binding to serotonin receptors |

| Alteration of side chains | Variability in antimicrobial activity |

| Substitution at piperazine | Changes in antipsychotic potential |

These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles.

Case Studies

Several case studies illustrate the applications of 1-(1-Thiophen-2-ylethyl)piperazine:

Antipsychotic Activity Case Study

In a preclinical study, a series of piperazine derivatives were tested for their ability to inhibit conditioned avoidance responses in rats. The compound was found to have a favorable profile with minimal extrapyramidal side effects, supporting its potential as an antipsychotic agent .

Antibacterial Efficacy Case Study

A recent investigation assessed the antibacterial activity of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial properties, positioning these compounds as candidates for further development in treating bacterial infections .

類似化合物との比較

Structural and Functional Comparison with Analogous Piperazine Derivatives

Substituent Chain Length and Heterocycle Variations

- 1-(Thien-2-ylmethyl)piperazine (C₉H₁₄N₂S): Features a methyl linkage between the thiophene and piperazine. Molecular weight: 182.285 g/mol; soluble in methanol, ethanol, and DMSO .

- 1-(1-Thiophen-2-ylethyl)piperazine : The ethyl linker increases steric bulk and flexibility compared to the methyl analog. This may enhance receptor binding kinetics or metabolic stability.

- 1-(3-Chlorophenyl)piperazine (mCPP) (C₁₀H₁₂ClN₂): A phenylpiperazine with a chloro substituent. Acts as a 5-HT1B/1C agonist, reducing locomotor activity in rats .

- 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) (C₁₁H₁₃F₃N₂): A selective 5-HT1A/1B agonist with 65-fold subtype selectivity .

Key Structural Differences :

| Compound | Substituent | Linker | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1-(Thien-2-ylmethyl)piperazine | Thiophene | Methyl | 182.285 | Thiophene, Piperazine |

| 1-(1-Thiophen-2-ylethyl)piperazine | Thiophene | Ethyl | 196.31* | Thiophene, Piperazine |

| mCPP | 3-Chlorophenyl | Direct | 198.67 | Chlorophenyl, Piperazine |

| TFMPP | 3-Trifluoromethylphenyl | Direct | 230.23 | CF₃, Piperazine |

*Estimated based on structural similarity.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。